molecular formula C18H21NO5 B1229471 Undulatine CAS No. 6882-09-3

Undulatine

Cat. No.: B1229471
CAS No.: 6882-09-3
M. Wt: 331.4 g/mol
InChI Key: XHXKHSUJQVCHTA-NWVCDLTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undulatine is a natural product found in Crossyne flava, Nerium, and other organisms with data available.

Scientific Research Applications

Alkaloid Composition and Cancer Research

  • Undulatine is identified as one of several alkaloids in Crinum latifolium. These compounds show significant cytotoxicity against various human cancer cell lines (Hanh, Anh, Huong, Thanh, Trung, Cuong, Mai, Cường, Nam, Minh, 2018).
  • Studies on amaryllidaceae alkaloids including this compound revealed their potential as acetylcholinesterase inhibitors, which may have implications for Alzheimer's disease research. This research also suggests that this compound could cross the blood-brain barrier (Cahlíková, Perez, Štěpánková, Chlebek, Šafratová, Hošt'álková, Opletal, 2015).

Isolation from Brunsvigia Josephinae and Antineoplastic Properties

Application in In Vitro Estrogenic and Breast Cancer Studies

  • Chemical constituents isolated from Rheum undulatum, including this compound, have been studied for their estrogenic and breast cancer inhibitory activities. This research adds to the understanding of traditional medicines and their potential applications in modern medical treatments (Lee, Park, Choi, Kim, Kang, 2018).

Ethnopharmacological Relevance

  • Historical and current ethnopharmacological relevance of plants like Xysmalobium undulatum (Uzara), where this compound has been a component, provides insight into traditional medical practices and the potential of such compounds in modern therapeutic applications (Helmstädter, 2015).

Hepatotoxicity Investigation

  • A study on the hepatotoxic and anti-prolific effects of the crude Xysmalobium undulatum aqueous extract, which contains this compound, highlights the need for thorough evaluation of traditional medicinal plants and their components for safety and efficacy (Calitz, Hamman, Fey, Viljoen, Gouws, Wrzesinski, 2019).

Properties

CAS No.

6882-09-3

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,13R,15R,16S,18R)-9,15-dimethoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-triene

InChI

InChI=1S/C18H21NO5/c1-20-11-6-13-18(17-16(11)24-17)3-4-19(13)7-9-10(18)5-12-15(14(9)21-2)23-8-22-12/h5,11,13,16-17H,3-4,6-8H2,1-2H3/t11-,13-,16+,17+,18+/m1/s1

InChI Key

XHXKHSUJQVCHTA-NWVCDLTISA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H]6[C@H]1O6

SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6

Canonical SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C6C1O6

6882-09-3

Synonyms

undulatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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